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Compound of Interest

Compound Name: (7-Chloroquinolin-2-yl)methanol

CAS No.: 165111-36-4

Cat. No.: B3379567

Get Quote

Executive Summary
(7-Chloroquinolin-2-yl)methanol (CAS: 14548-58-4) is a functionalized quinoline derivative

primarily utilized as a building block in the synthesis of Montelukast Sodium (Singulair). Its

structural integrity is defined by the 7-chloro substitution, which imparts lipophilicity and

metabolic stability, and the 2-hydroxymethyl group, which serves as the reactive handle for

subsequent mesylation and coupling reactions. This guide provides a comprehensive analysis

of its physical constants, spectral signature, and handling protocols for drug development

applications.

Molecular Identity & Structural Analysis[1][2]
The molecule consists of a bicyclic quinoline core substituted with a chlorine atom at the 7-

position and a hydroxymethyl group at the 2-position. The electron-withdrawing chlorine atom

lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3379567#bc-rfq
https://www.benchchem.com/product/b3379567/docs?utm_src=pdf-body#technical-guide-physicochemical-properties-characterization-of-7-chloroquinolin-2-yl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3379567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Data

Chemical Name (7-Chloroquinolin-2-yl)methanol

Synonyms
2-Hydroxymethyl-7-chloroquinoline; 7-Chloro-2-

quinolinemethanol

CAS Registry Number 14548-58-4

Molecular Formula C₁₀H₈ClNO

Molecular Weight 193.63 g/mol

SMILES OCC1=NC2=CC(Cl)=CC=C2C=C1

InChI Key XLSKEUSDSZNPLA-UHFFFAOYSA-N

Structural Visualization
The following diagram highlights the functional moieties critical for its reactivity and solubility

profile.
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Figure 1: Structural decomposition of (7-Chloroquinolin-2-yl)methanol highlighting functional

zones.

Critical Physicochemical Parameters[5][6]
Understanding the solubility and ionization behavior is essential for optimizing extraction and

purification yields.
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Physical Constants
Property Value / Range Context

Physical State Solid (Crystalline Powder)
Typically off-white to tan/yellow

depending on purity.

Melting Point ~76–78 °C

Purity dependent; precursors

(7-chloroquinaldine) melt

similarly (~75°C).

Boiling Point ~340 °C (Predicted)
Decomposes before boiling at

atmospheric pressure.

pKa (Basic N) 4.3 ± 0.5
The 7-Cl group lowers the pKa

relative to Quinoline (pKa 4.9).

LogP 2.3 ± 0.2
Moderately lipophilic; extracts

well into DCM or Ethyl Acetate.

H-Bond Donors 1 Hydroxyl group (-OH).

H-Bond Acceptors 2
Quinoline Nitrogen and

Hydroxyl Oxygen.

Solubility Profile
High Solubility: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol, Ethyl

Acetate (hot).

Moderate Solubility: Toluene, Isopropanol.

Low Solubility: Water, Hexane (useful for precipitation/trituration).

Spectral Characterization (Identification)
To validate the identity of synthesized or purchased material, the following spectral signals

must be confirmed.

¹H NMR (400 MHz, CDCl₃)
δ 8.15 (d, 1H): Proton at position 8 (adjacent to N, deshielded).
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δ 8.05 (d, 1H): Proton at position 4.

δ 7.80 (s, 1H): Proton at position 5 (adjacent to Cl).

δ 7.45 (dd, 1H): Proton at position 6.

δ 7.30 (d, 1H): Proton at position 3.

δ 4.90 (s, 2H):Diagnostic Singlet for the methylene protons (-CH₂-OH).

δ 4.0-4.5 (br s, 1H): Hydroxyl proton (-OH), shift varies with concentration/solvent.

Mass Spectrometry (ESI-MS)
[M+H]⁺: m/z 194.03 (Characteristic 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl).

Synthesis & Impurity Fate Mapping
The synthesis typically proceeds from 7-Chloroquinaldine (7-chloro-2-methylquinoline).

Understanding this route is vital for identifying potential impurities (e.g., unreacted starting

material or over-oxidized acid).

Reaction Pathway
Oxidation: 7-Chloroquinaldine is oxidized (using SeO₂ or via N-oxide rearrangement) to the

alcohol.

Impurity Risk: Over-oxidation leads to the carboxylic acid, while under-oxidation leaves the

methyl precursor.
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Figure 2: Synthesis pathway and impurity fate mapping.

Experimental Protocols
Protocol A: Analytical HPLC Method
This method separates the alcohol from its non-polar precursor (quinaldine) and polar acid

impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (ACN).[1][2]

Gradient:

0-2 min: 10% B (Isocratic hold)

2-15 min: 10% → 90% B (Linear gradient)

15-20 min: 90% B (Wash)
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Flow Rate: 1.0 mL/min.[3]

Detection: UV at 254 nm (max absorption for quinoline core).

Temperature: 30 °C.

Protocol B: Purification via Recrystallization
If the crude product contains unreacted starting material (7-chloroquinaldine), recrystallization

exploits the polarity difference introduced by the hydroxyl group.

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL per gram).

Precipitation: Slowly add Hexane or Heptane (anti-solvent) while stirring until turbidity

persists.

Cooling: Cool gradually to room temperature, then to 0–4 °C for 2 hours.

Filtration: Filter the off-white crystals and wash with cold Hexane.

Drying: Vacuum dry at 40 °C to remove residual solvent.

Biological & Safety Context
GHS Classification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

Storage: Store in a cool, dry place. The alcohol is stable, but the subsequent mesylate

derivative is moisture-sensitive and unstable.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/publication/385321929_Development_and_Validation_of_a_Method_for_Detecting_and_Quantifying_Mitragynine_in_Kratom_Samples_Using_HPLC-PDA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3379567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 930708, (2-Chloroquinolin-3-yl)methanol. (Note: Isomer reference for property

comparison). Retrieved from .

Merck & Co., Inc.Process for the preparation of Montelukast and its salts. European Patent

EP1812394B1. (Describes the use of the alcohol intermediate). Retrieved from .

Mokhtari, J. et al.Development of an efficient and practical approach for the synthesis of

Montelukast Sodium Intermediate. Sciforum. Retrieved from .

Sigma-Aldrich.Safety Data Sheet for Quinoline Derivatives. (General handling for chloro-

quinoline alcohols). Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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